molecular formula C14H7F4NO2 B14361584 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one CAS No. 90251-14-2

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one

Cat. No.: B14361584
CAS No.: 90251-14-2
M. Wt: 297.20 g/mol
InChI Key: APTFXYQYJDQYCM-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .

Comparison with Similar Compounds

1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:

Properties

CAS No.

90251-14-2

Molecular Formula

C14H7F4NO2

Molecular Weight

297.20 g/mol

IUPAC Name

1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone

InChI

InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3

InChI Key

APTFXYQYJDQYCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F

Origin of Product

United States

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